molecular formula C18H34NiO4 B14419299 Nickel(2+) dinonanoate CAS No. 84852-37-9

Nickel(2+) dinonanoate

Cat. No.: B14419299
CAS No.: 84852-37-9
M. Wt: 373.2 g/mol
InChI Key: COAZDOANIWHEFE-UHFFFAOYSA-L
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Description

Nickel(2+) dinonanoate is a coordination compound where a nickel(II) cation (Ni²⁺) is coordinated by two nonanoate anions (C₉H₁₇COO⁻). Nonanoate, a nine-carbon monocarboxylate, confers unique solubility and reactivity properties. These compounds are typically synthesized via metathesis reactions between nickel salts (e.g., nitrate or chloride) and alkali metal carboxylates. Applications include catalysis, polymer stabilization, and nanomaterials synthesis .

Properties

CAS No.

84852-37-9

Molecular Formula

C18H34NiO4

Molecular Weight

373.2 g/mol

IUPAC Name

nickel(2+);nonanoate

InChI

InChI=1S/2C9H18O2.Ni/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2

InChI Key

COAZDOANIWHEFE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(2+) dinonanoate can be synthesized through a reaction between nickel(II) salts, such as nickel(II) nitrate or nickel(II) chloride, and nonanoic acid. The reaction typically involves dissolving the nickel salt in a suitable solvent, such as ethanol or water, and then adding nonanoic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as mixing, heating, and purification to ensure the compound’s purity and yield. Techniques like recrystallization or filtration may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Nickel(2+) dinonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nickel(2+) dinonanoate has diverse applications in scientific research:

Mechanism of Action

Nickel(2+) dinonanoate can be compared with other nickel(II) carboxylates, such as nickel(2+) acetate and nickel(2+) stearate. These compounds share similar coordination chemistry but differ in the length and properties of the carboxylate ligands. This compound is unique due to its specific nonanoate ligands, which can influence its solubility, reactivity, and applications .

Comparison with Similar Compounds

Comparison with Similar Nickel Compounds

Structural and Molecular Characteristics

The molecular formula, chain length, and coordination geometry distinguish nickel carboxylates:

Compound Chemical Formula Molecular Weight (g/mol) CAS Registry Number Key Structural Features
Nickel(2+) dinonanoate Ni(C₉H₁₇COO)₂ (inferred) ~467.6 (calculated) N/A Two nonanoate ligands; likely octahedral Ni²⁺ coordination
Nickel(2+) octoate Ni(C₈H₁₅COO)₂ 345.11 (calculated) 107553 Shorter C₈ chain; used in catalysis
Nickel(2+) oleate Ni(C₁₈H₃₃COO)₂ 621.61 13001-15-5 Unsaturated C₁₈ chain; enhances lipid solubility
Nickel(2+) stearate Ni(C₁₈H₃₅COO)₂ ~638.6 (calculated) N/A Saturated C₁₈ chain; high thermal stability
Nickel(2+) oxalate NiC₂O₄ 146.71 547-67-1 Short C₂ chain; forms insoluble complexes

Key Observations :

  • Longer carboxylate chains (e.g., stearate, oleate) increase molecular weight and lipophilicity, reducing water solubility.
  • Unsaturated chains (e.g., oleate) introduce kinks, lowering melting points compared to saturated analogs .

Physicochemical Properties

Solubility and Stability:
  • Nickel Octoate: Soluble in organic solvents (e.g., toluene, ethanol); stable under anhydrous conditions .
  • Nickel Oleate: Highly soluble in nonpolar solvents; decomposes at ~200°C, releasing nickel oxide .
  • Nickel Oxalate : Insoluble in water; decomposes to NiO at high temperatures (~300°C) .
  • Nickel Dinonanoate (Inferred): Intermediate solubility between octoate and stearate; stable below 150°C.
Thermal Behavior:
  • Inorganic salts (e.g., nickel nitrate, Ni(NO₃)₂) decompose at lower temperatures (~100°C) than carboxylates .
  • Carboxylate stability correlates with chain length: stearate > dinonanoate > octoate > oxalate.

Toxicological Profiles

Data from the Toxicological Profile for Nickel (2023) highlights:

  • Nickel Chloride (NiCl₂) : High acute toxicity (LD₅₀ ~100 mg/kg in rats) due to water solubility and Ni²⁺ bioavailability .
  • Nickel Carboxylates : Lower acute toxicity but chronic exposure risks (e.g., dermatitis, respiratory issues). Oleate and stearate may release Ni²⁺ slowly, prolonging exposure .
  • Regulatory Notes: Nickel stearate and oleate are classified with hazard codes H350 (carcinogenicity) and H410 (aquatic toxicity) .

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